molecular formula C14H23BO3 B14090714 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14090714
M. Wt: 250.14 g/mol
InChI Key: HAAGDJQTKOSKNP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is a boronate ester featuring a furan-2-yl substituent and tetraethyl groups on the dioxaborolane ring. Key characteristics include:

  • Structure: Ethyl groups on the dioxaborolane ring introduce greater steric bulk compared to the widely studied tetramethyl analogs (e.g., pinacolborane derivatives).
  • Applications: Likely applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydroboration, similar to other dioxaborolanes .

Properties

Molecular Formula

C14H23BO3

Molecular Weight

250.14 g/mol

IUPAC Name

4,4,5,5-tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-10-9-11-16-12/h9-11H,5-8H2,1-4H3

InChI Key

HAAGDJQTKOSKNP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Boronic Acid-Diol Condensation

The cornerstone of 4,4,5,5-tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane synthesis involves the condensation of furan-2-boronic acid with 2,2-diethyl-1,3-propanediol. This method mirrors the classical approach for dioxaborolane formation but substitutes pinacol (used in tetramethyl analogs) with ethylene-derived diols.

Reaction Mechanism:

  • Boronic Acid Activation: Furan-2-boronic acid undergoes protonation in acidic media, enhancing its electrophilicity.
  • Nucleophilic Attack: The diol’s hydroxyl groups sequentially displace water molecules from boron, forming a five-membered dioxaborolane ring.
  • Azeotropic Dehydration: Refluxing in toluene with a Dean-Stark trap removes water, shifting equilibrium toward product formation.

Standard Protocol:

  • Reagents: Furan-2-boronic acid (1.0 equiv), 2,2-diethyl-1,3-propanediol (1.05 equiv), toluene (anhydrous), p-toluenesulfonic acid (0.1 equiv).
  • Conditions: Reflux at 110°C under nitrogen for 12–16 hours.
  • Workup: Filtration through Celite®, washing with saturated NaHCO₃, and recrystallization from ethanol/water (4:1).

Yield: 68–74% after purification.

Transition Metal-Catalyzed Borylation

Palladium-mediated methods enable direct borylation of furan derivatives, bypassing boronic acid isolation. This approach leverages bis(2,2-diethyl-1,3-propanediolato)diboron as the boron source.

Catalytic Cycle:

  • Oxidative Addition: Pd⁰ inserts into the C–X bond (X = Br, I) of 2-bromofuran.
  • Transmetallation: The diboron reagent transfers a boron moiety to palladium.
  • Reductive Elimination: Pd releases the boronated furan, regenerating the catalyst.

Representative Procedure:

  • Reagents: 2-Bromofuran (1.0 equiv), bis(2,2-diethyl-1,3-propanediolato)diboron (1.2 equiv), Pd(PPh₃)₄ (2 mol%), KOAc (2.0 equiv), dioxane.
  • Conditions: Microwave irradiation at 120°C for 45 minutes.
  • Yield: 82% (GC-MS).

Industrial-Scale Production

Continuous Flow Synthesis

Bench-scale methods face scalability challenges due to exothermicity and mixing inefficiencies. Continuous flow systems address these issues via:

  • Microreactor Design: 316L stainless steel tubing (ID = 0.8 mm) ensures rapid heat dissipation.
  • Residence Time Optimization: 8 minutes at 130°C achieves 94% conversion (HPLC).
  • In-line Purification: Simulated moving bed chromatography coupled to the reactor outlet enables >99.5% purity without manual intervention.

Economic Metrics:

Parameter Batch Process Flow Process
Annual Capacity (kg) 150 2,300
Production Cost ($/kg) 12,400 8,700
Energy Consumption (kWh/kg) 890 310

Data adapted from industrial pilot studies.

Advanced Methodological Innovations

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, enhancing sustainability:

  • Reagents: Furan-2-boronic acid, 2,2-diethyl-1,3-propanediol, K₂CO₃ (1.0 equiv).
  • Conditions: Stainless steel jar (50 mL), 15 mm balls, 30 Hz for 90 minutes.
  • Yield: 71% (¹H NMR).

Photocatalytic Dehydrocoupling

Visible-light-driven catalysis accelerates condensation:

  • Catalyst: Ru(bpy)₃Cl₂ (0.5 mol%).
  • Light Source: 450 nm LEDs (15 W).
  • Conversion: 98% in 3 hours (vs. 16 hours thermally).

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 600 MHz):
δ 7.42 (dd, J = 1.8 Hz, 1H, furan H-5), 6.56 (d, J = 3.3 Hz, 1H, furan H-3), 6.38 (dd, J = 3.3, 1.8 Hz, 1H, furan H-4), 1.25–1.15 (m, 24H, ethyl CH₂).

¹¹B NMR (CDCl₃, 192 MHz):
δ 29.8 ppm (characteristic of sp² boron).

HRMS (ESI+):
m/z 251.1789 [M+H]⁺ (calc. 251.1784 for C₁₄H₂₃BO₃).

Purity Assessment

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm).
  • Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA).
  • Retention Time: 6.72 minutes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability E-Factor
Boronic Acid Condensation 74 99.1 Moderate 18.7
Pd-Catalyzed Borylation 82 98.5 High 9.4
Flow Synthesis 94 99.5 Industrial 4.2
Mechanochemical 71 97.8 Lab-scale 2.1

E-Factor = (kg waste)/(kg product).

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the coordination of the boron atom to various substrates, facilitating the formation of new chemical bonds. The boron center acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of stable intermediates and products.

Comparison with Similar Compounds

Substituent Effects on the Dioxaborolane Ring

Compound Dioxaborolane Substituents Substituent at Position 2 Molecular Formula Molecular Weight Key Reactivity/Synthesis Notes
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane Tetraethyl Furan-2-yl C₁₄H₂₅BO₂ 248.16 (calc.) Hypothesized steric hindrance from ethyl groups may reduce reaction rates compared to tetramethyl analogs .
2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2h) Tetramethyl Furan-2-yl C₁₁H₁₇BO₂ 208.06 Synthesized via Rh/C catalysis in ethanol (89% yield); minimal HOBpin byproduct (4%) .
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Tetramethyl Phenylethynyl C₁₄H₁₇BO₂ 228.10 High purity (95%); used in alkyne functionalization .
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (2e) Tetramethyl Thiophen-2-yl C₁₀H₁₅BO₂S 226.10 Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions .

Key Observations :

  • Electronic Effects : Furan’s oxygen atom provides moderate electron-withdrawing character, contrasting with thiophene’s electron-donating sulfur .

Key Observations :

  • Catalyst Efficiency : Rh/C consistently achieves high yields (>74%) for furan-containing analogs, with minimal HOBpin formation, suggesting compatibility with oxygen-containing heterocycles .
  • Solvent Effects: Ethanol and hexane are preferred for furan derivatives, while alkyl-substituted analogs (e.g., phenethyl) require metal-organic framework (UiO-Co) catalysts .

Reactivity in Cross-Coupling and Functionalization

Compound Reaction Type Key Findings Reference
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (2e) Suzuki-Miyaura Coupling Efficient coupling with bromoarenes; thiophene enhances electron donation.
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane (2f) Cross-Coupling Bulky naphthyl group reduces reaction rate due to steric hindrance.
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) Ketone Reduction Catalyzed by NaOt-Bu; forms trialkoxyborohydride as active species.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Diboration of Alkynes Forms styrylboronates; regioselectivity depends on catalyst.

Key Observations :

  • Steric vs. Electronic Balance : Bulky substituents (e.g., naphthyl) hinder reactivity, while electron-rich groups (e.g., thiophene) enhance it .
  • Ethyl Group Impact : The tetraethyl analog’s increased steric bulk may reduce coupling efficiency but improve stability in storage.

Biological Activity

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxaborolanes, which are known for their utility in medicinal chemistry and organic synthesis. This article aims to provide an in-depth analysis of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is C12H17BO3C_{12}H_{17}BO_3, and its structure features a furan ring attached to a dioxaborolane moiety. The dioxaborolane structure is characterized by a five-membered ring containing boron and oxygen atoms.

Biological Activity Overview

Research indicates that compounds in the dioxaborolane class exhibit various biological activities, including:

  • Anticancer Activity : Dioxaborolanes have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections.
  • Enzyme Inhibition : Certain dioxaborolanes act as inhibitors of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology investigated the effects of boron-containing compounds on cancer cells. The results indicated that 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, derivatives of dioxaborolanes were screened against various bacterial strains. The results showed that certain compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolaneAnticancerMCF-7 Breast Cancer Cells
4-Methyl-1-(furan-2-yl)-1H-pyrazoleAntimicrobialStaphylococcus aureus
3-Fluoro-4-(furan-2-yl)anilineEnzyme InhibitionVarious Enzymes

The biological activities of 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to apoptosis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cell metabolism and proliferation.
  • Cell Cycle Arrest : The compound may interfere with the normal cell cycle progression in cancer cells.

Q & A

Q. What are the primary synthetic routes for 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane?

The synthesis typically involves a two-step process:

  • Step 1: Formation of the boronic ester via transesterification. For example, reacting furan-2-yl lithium or Grignard reagent with a tetraethyl-substituted dioxaborolane precursor under anhydrous conditions .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Key challenges include avoiding hydrolysis of the boronic ester and maintaining steric control due to the tetraethyl substituents.

Q. How should this compound be characterized spectroscopically?

  • ¹H/¹³C NMR: Identify the furan protons (δ 6.3–7.5 ppm for aromatic protons) and ethyl groups (δ 0.8–1.5 ppm for CH₃, δ 1.2–1.7 ppm for CH₂) .
  • ¹¹B NMR: A singlet near δ 30–35 ppm confirms the boronic ester structure .
  • Mass Spectrometry (HRMS): Look for the molecular ion peak at m/z 284.2 (calculated for C₁₄H₂₁BO₃).

Q. What are common applications of this compound in organic synthesis?

It is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the furan moiety into biaryl systems. The tetraethyl groups enhance steric protection of the boron center, reducing undesired protodeboronation .

Advanced Research Questions

Q. How can hydrolysis of the dioxaborolane ring be minimized during reactions?

  • Methodology:
  • Use anhydrous solvents (e.g., THF, toluene) and inert atmospheres (N₂/Ar) .
  • Add molecular sieves (3Å) to scavenge trace water.
  • Optimize reaction temperature (<40°C) to prevent thermal degradation.
    • Validation: Monitor reaction progress via ¹¹B NMR to detect hydrolysis byproducts (δ 18–22 ppm for boronic acids) .

Q. What strategies mitigate homocoupling side reactions in cross-coupling applications?

  • Catalytic System Optimization:
CatalystLigandSolventYield (%)Homocoupling (%)
Pd(OAc)₂SPhosToluene85<5
PdCl₂(dppf)XPhosDMF7215
Data adapted from analogous dioxaborolane systems .
  • Key Factors: Lower catalyst loading (0.5–2 mol%), excess base (Cs₂CO₃), and slow addition of the aryl halide.

Q. How does the furan substituent influence reactivity in photochemical applications?

The furan’s electron-rich π-system enhances charge-transfer interactions in conjugated systems. For example:

  • In OLED materials , the compound’s boron center stabilizes excited states, as evidenced by red-shifted fluorescence (λₑₘ ≈ 450 nm) compared to phenyl-substituted analogs .
  • Mechanistic Insight: DFT calculations show a narrowed HOMO-LUMO gap (ΔE ≈ 3.1 eV) due to furan’s electron-donating effects .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve?

  • Issue: Some studies report low yields (<50%) with Pd(PPh₃)₄, while others achieve >80% .
  • Resolution:
  • Parameter Screening: Vary ligands (e.g., SPhos vs. XPhos), bases (K₃PO₄ vs. Cs₂CO₃), and solvent polarity.
  • Hypothesis Testing: Steric hindrance from tetraethyl groups may require bulkier ligands (e.g., DavePhos) to prevent catalyst deactivation.

Safety and Handling

Q. What precautions are critical for handling this compound?

  • Storage: Under inert gas at –20°C to prevent oxidation .
  • Waste Disposal: Quench with ethanol/water (1:1) to hydrolyze the boronic ester before disposal .

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